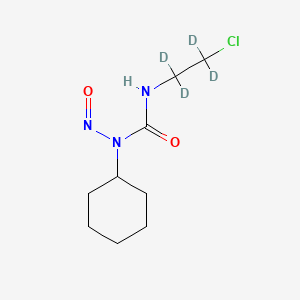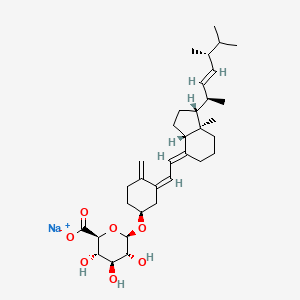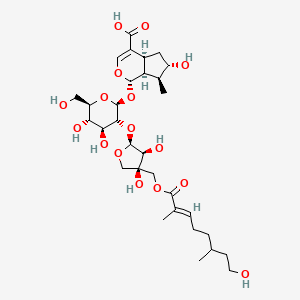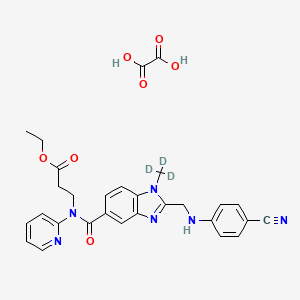
Clencyclohexerol-d10
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Clencyclohexerol-d10 is a deuterium-labeled analog of Clencyclohexerol. It is a stable isotope-labeled compound with the molecular formula C14H10D10Cl2N2O2 and a molecular weight of 329.29. This compound is primarily used in scientific research for quantitative analysis and structural identification due to its deuterated structure, which provides more accurate spectral data .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Clencyclohexerol-d10 involves the incorporation of deuterium atoms into the Clencyclohexerol molecule. The process typically includes the following steps:
Deuteration of Cyclohexanol: Cyclohexanol is treated with deuterium oxide (D2O) in the presence of a catalyst to replace hydrogen atoms with deuterium atoms, forming deuterated cyclohexanol.
Formation of this compound: The deuterated cyclohexanol is then reacted with 4-amino-3,5-dichlorobenzyl chloride in the presence of a base to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product. The use of deuterium oxide and specialized catalysts is essential for efficient deuteration.
Analyse Des Réactions Chimiques
Types of Reactions
Clencyclohexerol-d10 undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in this compound can be oxidized to form a ketone.
Reduction: The nitro group can be reduced to an amine.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) are commonly used.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Clencyclohexerol-d10 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Nuclear Magnetic Resonance (NMR) Spectroscopy: Used as an internal standard for quantitative analysis and structural identification.
Pharmacokinetic Studies: Helps in studying the metabolic pathways and pharmacokinetics of drugs by serving as a tracer.
Biological Research: Used in studies involving enzyme regulation and receptor binding due to its β-agonist properties.
Industrial Applications: Employed in the development of new pharmaceuticals and in quality control processes.
Mécanisme D'action
Clencyclohexerol-d10 acts as a β-agonist, similar to its non-deuterated counterpart Clencyclohexerol. It binds to β-adrenergic receptors, leading to the activation of adenylate cyclase and an increase in cyclic adenosine monophosphate (cAMP) levels. This results in various physiological effects, including bronchodilation and increased heart rate .
Comparaison Avec Des Composés Similaires
Similar Compounds
Clencyclohexerol: The non-deuterated analog of Clencyclohexerol-d10, used for similar applications but without the benefits of deuterium labeling.
Clenbuterol: Another β-agonist with similar pharmacological effects but different structural properties.
Uniqueness
This compound is unique due to its deuterium labeling, which provides enhanced stability and more accurate spectral data for analytical purposes. This makes it particularly valuable in research settings where precise measurements are crucial .
Propriétés
IUPAC Name |
4-[[2-(4-amino-3,5-dichlorophenyl)-2-hydroxyethyl]amino]-1,2,2,3,3,4,5,5,6,6-decadeuteriocyclohexan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20Cl2N2O2/c15-11-5-8(6-12(16)14(11)17)13(20)7-18-9-1-3-10(19)4-2-9/h5-6,9-10,13,18-20H,1-4,7,17H2/i1D2,2D2,3D2,4D2,9D,10D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKFLKXDTRUWFDL-AJHFZFCKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NCC(C2=CC(=C(C(=C2)Cl)N)Cl)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(C(C(C(C1([2H])NCC(C2=CC(=C(C(=C2)Cl)N)Cl)O)([2H])[2H])([2H])[2H])([2H])O)([2H])[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20Cl2N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Diethyl 2-[4-(2,2-Dicarboethoxypropyl)phenyl]-2-methyl Malonate-d3](/img/structure/B585639.png)





![2-[[(4-Cyanophenyl)amino]methyl]-1-methyl-1H-benzimidazole-5-carboxylic-d3 Acid Ethyl Ester](/img/structure/B585651.png)


